molecular formula C34H26CuN4O2S2 B15213405 Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]-

Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]-

Cat. No.: B15213405
M. Wt: 650.3 g/mol
InChI Key: LNLMMUIGSSAAQO-BWZRFINISA-L
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Description

Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]- is a coordination compound featuring copper as the central metal ion

Preparation Methods

The synthesis of Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]- typically involves the reaction of copper salts with ligands containing thiazole and phenol groups. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.

Industrial production methods may involve bulk synthesis techniques, ensuring the compound’s purity and consistency for large-scale applications .

Chemical Reactions Analysis

Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]- undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions may involve reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where ligands are replaced by other functional groups.

Common reagents and conditions used in these reactions include mild to moderate temperatures and solvents like ethanol or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]- has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including coupling and polymerization reactions.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials and nanotechnology

Mechanism of Action

The mechanism of action of Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]- involves its interaction with molecular targets such as enzymes and cellular receptors. The compound’s thiazole and phenol groups play a crucial role in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]- can be compared with other similar compounds, such as:

The uniqueness of Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]- lies in its specific ligand structure, which imparts unique chemical and biological properties .

Properties

Molecular Formula

C34H26CuN4O2S2

Molecular Weight

650.3 g/mol

IUPAC Name

copper;2-[(E)-[4-(4-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]phenolate

InChI

InChI=1S/2C17H14N2OS.Cu/c2*1-12-6-8-13(9-7-12)15-11-21-17(19-15)18-10-14-4-2-3-5-16(14)20;/h2*2-11,20H,1H3;/q;;+2/p-2/b2*18-10+;

InChI Key

LNLMMUIGSSAAQO-BWZRFINISA-L

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/N=C/C3=CC=CC=C3[O-].CC1=CC=C(C=C1)C2=CSC(=N2)/N=C/C3=CC=CC=C3[O-].[Cu+2]

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N=CC3=CC=CC=C3[O-].CC1=CC=C(C=C1)C2=CSC(=N2)N=CC3=CC=CC=C3[O-].[Cu+2]

Origin of Product

United States

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